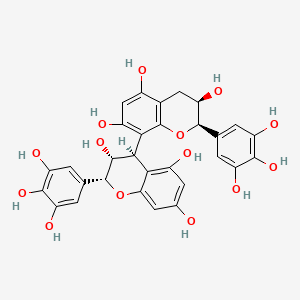
Prodelphinidin B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prodelphinidin B2 is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are found in various plants, including green tea leaves and grape skins . This compound is composed of gallocatechin units and yields delphinidin upon depolymerization under oxidative conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prodelphinidin B2 can be synthesized through the polymerization of gallocatechin units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the polymeric structure . High-performance liquid chromatography (HPLC) is often used to verify the presence of characteristic components of prodelphinidins .
Industrial Production Methods
Industrial production of this compound involves the extraction of gallocatechin from natural sources such as green tea leaves. The extracted gallocatechin is then subjected to polymerization reactions under controlled conditions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Prodelphinidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, it yields delphinidin, a type of anthocyanidin .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major product formed from the oxidation of this compound is delphinidin . Other products may include various oligomeric forms of prodelphinidins, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Prodelphinidin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the polymerization and depolymerization of proanthocyanidins.
Biology: this compound exhibits antiviral properties, particularly against herpes simplex virus type 2.
Wirkmechanismus
Prodelphinidin B2 exerts its effects through various mechanisms. In antiviral applications, it inhibits the attachment and penetration of viruses into host cells and disrupts the late stages of viral infection . In anti-inflammatory applications, it inhibits the expression of COX-2 and iNOS via the TLR4/MAPK/NF-κB pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prodelphinidin B3: Another type of proanthocyanidin composed of gallocatechin units.
Procyanidin B2: A proanthocyanidin composed of epicatechin units.
Delphinidin: An anthocyanidin that is a major product of prodelphinidin B2 oxidation.
Uniqueness
This compound is unique due to its specific polymeric structure and its ability to yield delphinidin upon oxidation. This property distinguishes it from other proanthocyanidins like procyanidin B2, which yields cyanidin instead .
Eigenschaften
Molekularformel |
C30H26O14 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
RTEDIEITOBJPNI-PEXYVCJTSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


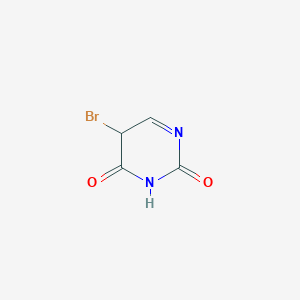
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
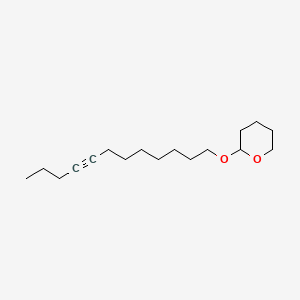
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
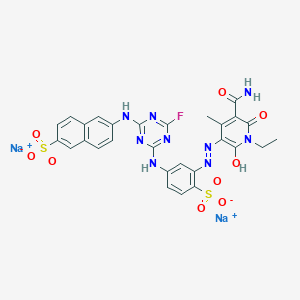
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
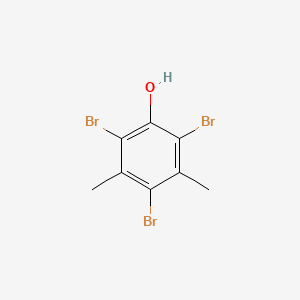
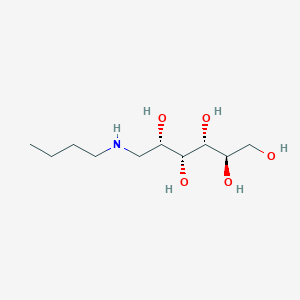
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
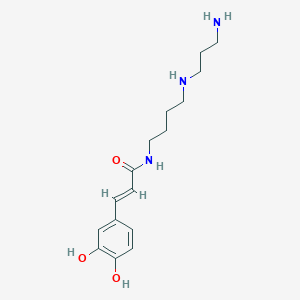

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)


